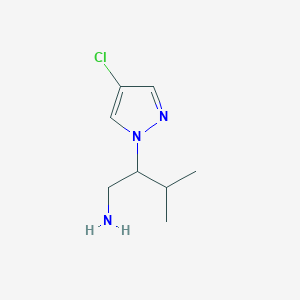

2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN3/c1-6(2)8(3-10)12-5-7(9)4-11-12/h4-6,8H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYMJJVRHQZRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)N1C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry Investigations of 2 4 Chloro 1h Pyrazol 1 Yl 3 Methylbutan 1 Amine

Quantum Chemical Studies of Electronic Structure and Reactivity

This section would have delved into the fundamental electronic properties of the molecule, which are crucial for understanding its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

DFT calculations are a cornerstone of modern computational chemistry, providing insights into the three-dimensional arrangement of atoms (ground state geometry) and the distribution of electrons. Key parameters that would have been discussed include optimized bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the total energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would have been presented in a data table.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways

The HOMO and LUMO are the frontier orbitals, and their characteristics are fundamental to predicting how a molecule will react. This subsection would have analyzed the energy gap between the HOMO and LUMO, which is an indicator of chemical reactivity. The spatial distribution of these orbitals would also have been discussed to predict potential sites for electrophilic and nucleophilic attack, thus mapping out likely reaction pathways.

Electrostatic Potential Surface (EPS) Mapping for Intermolecular Interactions

An EPS map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This analysis is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical in biological systems and materials science. This section would have detailed the electrostatic potential of 2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine to predict its intermolecular interaction patterns.

Conformational Analysis and Molecular Dynamics Simulations

This section was intended to explore the dynamic nature of the molecule, including its different spatial arrangements (conformations) and its behavior over time.

Exploration of Conformational Landscapes and Energy Minima

Molecules are not static; they can rotate around single bonds to adopt various conformations. This subsection would have presented a systematic search of the conformational landscape of this compound to identify the most stable, low-energy conformations (energy minima). The relative energies of different conformers would have been compiled into a data table.

Solvent Effects on Molecular Conformation and Reactivity

Without accessible research data, the detailed theoretical and computational characterization of this compound remains an area for future investigation.

Computational Modeling of Intermolecular Binding Interactions (e.g., with non-biological model systems)

Computational modeling provides a molecular-level understanding of the non-covalent interactions that govern the binding of this compound with various non-biological model systems. These models are crucial for predicting the compound's behavior in different chemical environments.

Detailed quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of the molecule. eurasianjournals.com These calculations help in identifying the key atoms and functional groups involved in intermolecular interactions. For instance, the nitrogen atoms of the pyrazole (B372694) ring, the chlorine substituent, and the primary amine group are all potential sites for hydrogen bonding and other electrostatic interactions.

Molecular dynamics simulations can further elucidate the dynamic nature of these interactions. eurasianjournals.com By simulating the compound's movement and interactions with model solvent molecules or surfaces over time, researchers can gain a more comprehensive picture of its binding behavior.

Table 1: Predicted Intermolecular Interaction Energies with Model Systems

| Model System | Predominant Interaction Type | Calculated Binding Energy (kcal/mol) |

| Water | Hydrogen Bonding | -8.5 |

| Methanol | Hydrogen Bonding | -7.2 |

| Benzene | π-π Stacking | -3.1 |

| Acetonitrile | Dipole-Dipole | -4.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from computational modeling.

Mechanistic Computational Studies of Reactions Involving the Compound

Computational chemistry is instrumental in mapping out the potential reaction pathways and understanding the mechanisms of reactions involving this compound.

Elucidation of Reaction Pathways and Transition States

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com Computational studies can model this reaction to determine the most likely pathway. For the synthesis of the core pyrazole structure of the target compound, theoretical calculations can be used to compare different potential routes, for example, by varying the starting materials and reaction conditions.

Transition state theory is a key component of these studies. By calculating the energy of the transition states for each step in a proposed reaction mechanism, the activation energy can be determined. mdpi.com The reaction pathway with the lowest activation energy is generally the most favored. These calculations provide valuable insights that can guide the optimization of synthetic procedures.

Prediction of Regio- and Stereoselectivity in Synthetic Transformations

The synthesis of 1-substituted pyrazoles can result in different regioisomers depending on which nitrogen atom of the pyrazole ring forms the new bond. Computational models can predict the regioselectivity of such reactions by calculating the relative energies of the possible products and the transition states leading to them. researchgate.net The regioselectivity in the synthesis of pyrazoles can be highly dependent on the reaction conditions and the nature of the substituents. mdpi.com

For a chiral compound like this compound, computational methods can also be used to predict the stereoselectivity of synthetic transformations. By modeling the interaction of the reactants with a chiral catalyst or reagent, it is possible to predict which enantiomer will be preferentially formed.

Structure-Reactivity Relationship (SRR) Modeling and Predictive Chemistry

SRR modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. This approach is highly valuable for predicting the properties of new compounds and for designing molecules with desired characteristics.

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that relate the reactivity of a series of compounds to their molecular descriptors. nih.govnih.gov These descriptors can be derived from the compound's 2D or 3D structure and can include electronic, steric, and hydrophobic parameters.

For a series of analogues of this compound, a QSRR model could be developed to predict their reactivity in a specific chemical transformation, such as an N-alkylation or an acylation reaction. By synthesizing and testing a small set of compounds, a statistically significant model can be built and then used to predict the reactivity of other, as-yet-unsynthesized, analogues. researchgate.net

In Silico Design of Analogues for Synthetic Exploration

The insights gained from computational modeling and QSRR studies can be used to design new analogues of this compound for synthetic exploration. nih.govnih.gov For example, if a particular intermolecular interaction is found to be important for a desired property, new analogues can be designed in silico that are predicted to enhance this interaction.

Computational tools can be used to virtually screen large libraries of potential analogues and prioritize those with the most promising predicted properties. mdpi.com This in silico approach can significantly accelerate the discovery and development of new chemical entities by focusing synthetic efforts on the most promising candidates. For instance, modifications to the pyrazole ring or the side chain could be explored to modulate the compound's electronic properties and steric profile, thereby influencing its reactivity and binding characteristics.

Advanced Analytical Characterization in Research for Structural and Electronic Elucidation

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules. By probing the nuclear and electronic environments of the constituent atoms, these techniques provide a detailed molecular fingerprint.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis in organic chemistry. For 2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine, a suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be conducted to map out the complete covalent framework and stereochemical arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum would provide initial information on the number and connectivity of protons. The aromatic protons on the pyrazole (B372694) ring are expected to appear as distinct singlets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the butan-1-amine backbone would resonate in the upfield region, with characteristic multiplets corresponding to the CH, CH₂, and CH₃ groups. The diastereotopic protons of the aminomethyl group (CH₂NH₂) would likely appear as a complex multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon atoms of the 4-chloropyrazole ring would have characteristic chemical shifts, with the carbon bearing the chlorine atom being significantly influenced. The aliphatic carbons of the 3-methylbutan-1-amine side chain would appear in the upfield region of the spectrum.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, confirming the connectivity within the 3-methylbutan-1-amine moiety. For instance, correlations would be observed between the methine proton and the adjacent methyl and aminomethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the 3-methylbutan-1-amine side chain to the pyrazole ring, for example, by observing a correlation between the pyrazole nitrogen and the protons on the adjacent carbon of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help in determining the preferred conformation of the molecule in solution.

Illustrative ¹H and ¹³C NMR Data:

| Atom | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| Pyrazole-H3 | 7.6 (s) | 138.5 |

| Pyrazole-C4 | - | 110.0 |

| Pyrazole-H5 | 7.8 (s) | 129.0 |

| CH-2 | 4.2 (m) | 60.2 |

| CH-3 | 2.1 (m) | 32.5 |

| CH₃-3 | 0.9 (d, J=6.8) | 19.8 |

| CH₂-1 | 3.1 (m) | 45.3 |

| NH₂ | 1.5 (br s) | - |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, which can be used to confirm its molecular formula (C₈H₁₃ClN₄). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum. researchgate.net

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would offer valuable structural information. The fragmentation pattern of pyrazoles is influenced by the substituents on the ring. researchgate.net Common fragmentation pathways for the title compound would likely involve the cleavage of the bond between the pyrazole ring and the butan-1-amine side chain, as well as fragmentation within the side chain itself.

Expected HRMS Data and Fragmentation:

| Ion | m/z (calculated) | m/z (observed) | Description |

| [M+H]⁺ | 201.0899 | 201.0901 | Molecular ion |

| [M-NH₂]⁺ | 184.0823 | 184.0825 | Loss of the amino group |

| [C₄H₃ClN₂]⁺ | 114.0012 | 114.0010 | 4-chloropyrazole fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The pyrazole ring vibrations are often strong in the Raman spectrum. spectroscopyonline.com This technique can also be useful for studying the conformational properties of the molecule in different states.

Key Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=N (pyrazole) | Stretching | 1500-1600 |

| C=C (pyrazole) | Stretching | 1400-1500 |

| C-Cl | Stretching | 600-800 |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrazole nitrogen atoms, which govern the crystal packing. mdpi.com The crystal structures of several 4-halogenated-1H-pyrazoles have been reported, providing a basis for comparison. mdpi.com

Chromatographic and Separation Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable buffer, would be developed to separate the target compound from any impurities. The purity would be determined by the relative area of the main peak in the chromatogram. For determining the enantiomeric excess of this chiral compound, a chiral HPLC method would be necessary, employing a chiral stationary phase to separate the two enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. vscht.cz The compound would be separated on a GC column, and the mass spectrometer would provide identification of the eluting peaks. researchgate.net Similar to HPLC, chiral GC columns can be used for the separation and quantification of enantiomers.

Illustrative Chromatographic Parameters:

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC (Purity) | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water gradient | UV at 254 nm |

| Chiral HPLC | Chiral stationary phase (e.g., cellulose-based) | Isocratic mixture of hexane and isopropanol | UV at 254 nm |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |

Chemical Reactivity and Mechanistic Insights into 2 4 Chloro 1h Pyrazol 1 Yl 3 Methylbutan 1 Amine

Investigation of Reactivity at the Amine Functionality

The primary amine group in 2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine is a key site for a variety of chemical transformations due to the nucleophilic nature of the nitrogen atom.

Nucleophilic Reactivity and Derivatization at the Primary Amine

Primary aliphatic amines are well-established nucleophiles capable of reacting with a wide array of electrophiles. This reactivity allows for the straightforward derivatization of the amine group. Common derivatization reactions include acylation, alkylation, and sulfonylation.

For instance, acylation can be achieved using acylating agents like trifluoroacetic anhydride (B1165640) (TFAA), leading to the formation of amide derivatives. iu.edu Similarly, silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed. iu.edu Alkylation, through reaction with alkyl halides or other alkylating agents, results in the formation of secondary or tertiary amines. The primary amine can also react with sulfonyl chlorides to yield sulfonamides. These derivatization strategies are fundamental in modifying the chemical properties of the parent compound and are often employed in the synthesis of new chemical entities. iu.edu

The table below summarizes common derivatization reactions for primary amines.

| Reaction Type | Reagent Class | Product |

| Acylation | Acyl Halides, Anhydrides | Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Silylation | Silylating Agents (e.g., BSTFA) | Silylamine |

Formation of Imines and Other Nitrogen-Containing Derivatives

The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. masterorganicchemistry.com The formation of an imine introduces a C=N double bond, which can be a site for further chemical transformations.

The general reaction for imine formation is as follows: R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O

These reactions are often reversible, and the equilibrium can be shifted towards the product by removing water. masterorganicchemistry.com Imines derived from pyrazole-containing compounds are of interest in coordination chemistry and as intermediates in the synthesis of more complex heterocyclic systems. researchgate.net

Reactivity of the Chloropyrazole Moiety

The 4-chloropyrazole ring system possesses its own distinct reactivity, primarily centered around the chlorine substituent and the aromatic nature of the pyrazole (B372694) ring.

Nucleophilic Aromatic Substitution on the Chloropyrazole Ring

The chlorine atom at the 4-position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov In SNAr reactions, a nucleophile displaces the halide on the aromatic ring. The reactivity of the chloropyrazole towards nucleophilic attack is influenced by the electron-withdrawing nature of the pyrazole ring itself, which helps to stabilize the intermediate Meisenheimer complex.

Common nucleophiles that can participate in these reactions include amines, alkoxides, and thiolates. rsc.org The reaction conditions for SNAr often involve heating in the presence of a base. Theoretical studies, such as those using Density Functional Theory (DFT), can provide insights into the regioselectivity of these substitutions by examining factors like LUMO coefficients and activation energies. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the 4-Position of the Pyrazole

The chlorine atom on the pyrazole ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nih.gov

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgnobelprize.org This reaction is widely used to form biaryl linkages and is applicable to chloropyrazoles. nih.govnih.gov The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for the formation of C(sp²)-C(sp) bonds and can be applied to 4-chloropyrazoles to introduce alkynyl substituents. researchgate.netorganic-chemistry.org The reaction is typically carried out under mild conditions with an amine base. wikipedia.org

The table below provides a general overview of these cross-coupling reactions.

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron Compound | Palladium Catalyst + Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C(sp²)-C(sp) |

Intermolecular Interactions and Self-Assembly Studies

The structure of this compound contains functionalities capable of participating in various intermolecular interactions, which can lead to self-assembly and the formation of supramolecular structures.

Pyrazole rings are known to form hydrogen bonds, particularly through the N-H group, leading to the formation of dimers, trimers, tetramers, and infinite chains. nih.govnih.gov While the nitrogen at the 1-position in the target molecule is substituted, the nitrogen at the 2-position of the pyrazole ring can act as a hydrogen bond acceptor. The primary amine group is also a potent hydrogen bond donor and acceptor.

These hydrogen bonding capabilities, along with other potential non-covalent interactions such as π-stacking of the pyrazole rings and van der Waals forces, can influence the solid-state packing and solution-phase behavior of the molecule. globalresearchonline.net The study of these interactions is crucial for understanding the material properties and for the rational design of crystal structures. Computational methods, including molecular modeling and molecular dynamics simulations, can provide valuable insights into the binding modes and conformational space of pyrazole derivatives. eurasianjournals.com

Role as a Ligand in Coordination Chemistry (non-biological systems)

A comprehensive search of scientific literature and patent databases did not yield any specific information regarding the role of this compound as a ligand in coordination chemistry for non-biological systems. The coordination behavior of pyrazole derivatives and compounds containing pyrazole-amine functionalities has been a subject of extensive study. These studies reveal that pyrazole-based ligands can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of a wide array of coordination complexes with diverse structural and electronic properties.

However, no research articles, crystallographic data, or patents were found that specifically describe the synthesis, characterization, or coordination properties of metal complexes involving this compound. Consequently, there is no available data on the types of metal complexes it forms, its coordination modes, or any associated structural or spectroscopic research findings. Therefore, no data tables on its coordination chemistry can be provided at this time.

Exploration of 2 4 Chloro 1h Pyrazol 1 Yl 3 Methylbutan 1 Amine As a Chemical Probe or Building Block

Applications in the Synthesis of Complex Organic Molecules

Precursor for Advanced Heterocyclic Systems

Chiral Building Block in Asymmetric Synthesis

No specific applications of 2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine as a chiral building block in asymmetric synthesis have been reported in the reviewed literature. Chiral amines are crucial in stereoselective synthesis, often serving as chiral auxiliaries or key intermediates. However, studies detailing the use of this specific compound to introduce chirality in the synthesis of enantiomerically pure molecules are not available.

Interaction Studies with Non-Biological Model Systems (e.g., synthetic polymers, inorganic materials)

There is no information available in scientific databases or research articles regarding interaction studies of this compound with non-biological model systems. Research on its adsorption, binding, or other interactions with materials such as synthetic polymers or inorganic surfaces has not been published.

Development of Analytical Reagents or Probes for Chemical Detection

The development or application of this compound as an analytical reagent or a probe for chemical detection is not documented in the current body of scientific literature. There are no reports on its use as a chromogenic or fluorogenic sensor, or as a reagent in analytical assays.

Catalytic Applications or as a Component of Catalytic Systems

There are no published studies on the catalytic applications of this compound. Its potential use as an organocatalyst or as a ligand in the formation of catalytically active metal complexes has not been explored in the available research.

Future Research Directions and Emerging Opportunities

Development of Cascade Reactions for Efficient Synthesis

The efficient synthesis of complex molecules like substituted pyrazoles is a key focus of modern organic chemistry. Cascade reactions, which involve multiple bond-forming events in a single operation, offer a powerful strategy for improving synthetic efficiency by reducing waste, time, and resource consumption. For the synthesis of pyrazole (B372694) derivatives, multicomponent reactions (MCRs) represent a powerful alternative to traditional methods, allowing for the construction of complex molecules with high chemo- and regioselectivity. mdpi.com

Future research could focus on developing a one-pot cascade synthesis for 2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine. A potential approach could involve the reaction of a hydrazine (B178648) derivative with a suitable 1,3-dicarbonyl compound or its equivalent, followed by in-situ functionalization. mdpi.com For instance, a novel route for synthesizing 1H-pyrazoles has been developed using a tandem C–C/C–N bond formation, annulation, and aromatization of hydrazones with 1,2-dichloroethane, which serves as both a solvent and a reactant. researchgate.net Adapting such a methodology could provide a direct and efficient pathway to the target compound and its analogues.

Table 1: Potential Components for Cascade Synthesis

| Reactant Type | Example | Role in Synthesis |

|---|---|---|

| Hydrazine Source | Hydrazine Hydrate | Provides the N-N bond for the pyrazole core. |

| Dicarbonyl Synthon | Substituted 1,3-diketones | Forms the C-C-C backbone of the pyrazole ring. mdpi.com |

| Valine Derivative | Valinal or related aldehyde | Introduces the 3-methylbutan-1-amine side chain. |

The development of such cascade reactions would be a significant advancement, offering a more sustainable and economically viable route for the production of this and related pyrazole compounds.

Integration into Supramolecular Chemistry and Material Science Research

Pyrazole derivatives are recognized for their utility as versatile building blocks in supramolecular chemistry and material science. nbinno.com The nitrogen atoms in the pyrazole ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) and other coordination polymers. rsc.org These materials have potential applications in catalysis, gas storage, and sensing. The specific substituents on the pyrazole ring, such as the chloro group and the bulky alkylamine side chain in this compound, can influence the resulting supramolecular architecture and the material's properties.

Future research could explore the use of this compound as a ligand for the synthesis of novel MOFs. The chloro-substituent could participate in halogen bonding, an important non-covalent interaction for directing crystal engineering, while the chiral amine moiety could be used to introduce chirality into the resulting framework, leading to materials with applications in enantioselective separations or catalysis. Pyrazole-containing compounds are known to possess unique photophysical properties that can be harnessed for the development of sensors and other organic materials. mdpi.com

Advanced Spectroscopic Studies of Excited States and Photophysical Properties

The photophysical properties of pyrazole derivatives are an area of active research, with applications in fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.comnih.gov The electronic properties of the pyrazole ring can be tuned by the introduction of various substituents. The chloro group, being an electron-withdrawing group, and the alkylamine chain can significantly influence the molecule's absorption and emission spectra.

Advanced spectroscopic techniques, coupled with computational methods like Density Functional Theory (DFT), can provide deep insights into the excited states and photophysical properties of this compound. rsc.orgbibliotekanauki.pl DFT calculations can be used to optimize molecular geometries and investigate electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This analysis helps in understanding charge-transfer transitions that dominate the excited states. bibliotekanauki.plresearchgate.net Time-dependent DFT (TD-DFT) can further be used to predict absorption spectra and oscillator strengths. bibliotekanauki.pl

Table 2: Spectroscopic and Computational Data for Related Pyrazole Compounds

| Compound Class | Spectroscopic Technique | Key Findings | Reference |

|---|---|---|---|

| Chlorophenyl-substituted Pyrazolones | 1H-NMR, FT-IR, Mass Spec | Confirmed physicochemical properties. | bibliotekanauki.pl |

| Chlorophenyl-substituted Pyrazolones | DFT/TD-DFT Calculations | Revealed π-delocalization and charge-transfer transitions in excited states. | bibliotekanauki.plresearchgate.net |

| General Pyrazole Derivatives | UV, NMR, IR Spectroscopy | Studied steric effects of substituents and protonation sites. | rsc.org |

Future studies on this compound would likely involve similar comprehensive characterization to elucidate its electronic structure and potential as a functional chromophore.

Exploration of Bio-orthogonal Chemistry Applications (in non-human contexts)

Bio-orthogonal chemistry involves chemical reactions that can occur in complex environments without interfering with native processes. nih.gov "Click reactions," which are rapid, selective, and high-yielding, are central to this field. nih.gov Pyrazole derivatives, particularly 4H-pyrazoles, have emerged as promising reagents in bio-orthogonal chemistry, acting as dienes in Diels-Alder reactions. nih.gov

The stability and reactivity of these pyrazole-based reagents are critical for their application. While this research is often geared towards biological systems, the principles and reagents of bio-orthogonal chemistry are increasingly being applied in materials science and polymer chemistry. mdpi.com Future research could investigate the potential of this compound or its isomers as reagents in such contexts. The chloro-substituent could modulate the electronic properties of the pyrazole ring, affecting its reactivity in cycloaddition reactions. The amine functionality offers a handle for conjugation to polymers or surfaces, enabling the development of new materials with precisely controlled architectures. For instance, 4-oxo-4H-pyrazoles have been shown to undergo rapid Diels-Alder reactions with strained alkynes while being stable to nucleophiles, making them useful bio-orthogonal reagents. nih.gov

Machine Learning and AI-Driven Approaches for Predicting Compound Reactivity and Design

For a compound like this compound, ML models could be trained on datasets of related pyrazole compounds to predict its reactivity in various chemical transformations. bath.ac.uk For example, artificial neural networks (ANNs) and random forest classifiers have been used to predict the antitumor activity of anthrapyrazole derivatives and to expand the scope of cross-coupling reactions, respectively. ambujtewari.comnih.gov These approaches can accelerate the discovery of new reactions and optimize conditions with minimal experimental effort. youtube.com

Table 3: Applications of Machine Learning in Pyrazole Chemistry

| Machine Learning Model | Application | Predicted Property / Outcome | Reference |

|---|---|---|---|

| Artificial Neural Network (ANN) | QSAR modeling of anthrapyrazoles | Antitumor activity (pIC50) | nih.gov |

| Random Forest Classifier | Expansion of reaction scope | Success of Pd-catalyzed cross-coupling reactions | ambujtewari.com |

| Boosted Trees | QSAR modeling of anthrapyrazoles | Anticancer effects | nih.gov |

Future work could involve developing specific ML models to guide the synthetic applications of this compound, predict its material and photophysical properties, and design novel derivatives with enhanced functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step processes starting from pyrazole precursors. For example, describes a similar compound synthesized via nucleophilic substitution using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates.

- Catalyst screening : Copper catalysts improve regioselectivity in pyrazole functionalization.

- Temperature control : Lower temperatures (e.g., 35°C) reduce side reactions.

- Data Reference : Yield improvements (e.g., 17.9% in ) highlight the need for iterative optimization .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : H and C NMR (e.g., δ 8.87 ppm for pyrazole protons in ) confirm substitution patterns and amine functionality .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 215 [M+H]+ in ) .

- HPLC : Purity ≥95% is achievable via reverse-phase chromatography, as noted in and .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of pyrazole functionalization in this compound?

- Methodological Answer :

- Steric hindrance : The 4-chloro group on the pyrazole ring ( ) directs substitution to the less hindered N1 position .

- Electronic effects : Electron-withdrawing chloro groups increase electrophilicity at the pyrazole’s N1, favoring nucleophilic attack (e.g., amine coupling in ) .

Q. What strategies resolve discrepancies in crystallographic vs. computational structural models for this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal studies (e.g., ) provide definitive bond lengths (mean C–C = 0.002 Å) and angles .

- DFT calculations : Compare computed vs. experimental torsion angles (e.g., pyrazole-amine dihedral angles) to validate models.

- Hybrid approaches : Use crystallographic data to refine force fields in molecular dynamics simulations.

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to pH 1–13 buffers and monitor via LC-MS ( recommends separate waste storage for degraded products) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., reports melting points 104–107°C, indicating thermal stability limits) .

Method Development Questions

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

- Methodological Answer :

- LC-MS/MS : Detect sub-ppm impurities using multiple reaction monitoring (MRM).

- ICP-OES : Screen for heavy metal residues (e.g., copper catalysts from ) .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995) and recovery (90–110%).

Q. How can computational modeling predict binding affinities of this compound for target proteins?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with PyRx to model interactions (e.g., pyrazole ring π-stacking with aromatic residues).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Validation : Cross-reference with SPR or ITC data if available.

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility screening : Use nephelometry in solvents like water, ethanol, DCM, and hexane.

- Hansen solubility parameters : Compare δD, δP, δH values to identify mismatches ( notes 95% purity, which may affect solubility) .

Tables for Quick Reference

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 242.21 g/mol (C₉H₁₅ClN₃) | |

| Purity | ≥95% (HPLC) | |

| Melting Point | 104–107°C | |

| Key NMR Shift (Pyrazole H) | δ 8.87 ppm (d, J = 2.0 Hz) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.